8-Chloroisoquinoline

Beschreibung

BenchChem offers high-quality 8-Chloroisoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Chloroisoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

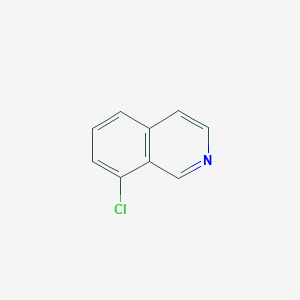

Structure

3D Structure

Eigenschaften

IUPAC Name |

8-chloroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN/c10-9-3-1-2-7-4-5-11-6-8(7)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXAMVYYZTULFIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NC=C2)C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70348825 | |

| Record name | 8-chloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34784-07-1 | |

| Record name | 8-chloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 8-Chloroisoquinoline from Isoquinoline

Abstract

8-Chloroisoquinoline is a pivotal heterocyclic compound, serving as a key intermediate in the development of pharmaceuticals and functional materials. Its synthesis, however, presents distinct challenges related to regioselectivity. Direct chlorination of the isoquinoline ring is often unselective, leading to a mixture of isomers. This guide provides a comprehensive technical overview of the viable and strategic synthesis of 8-chloroisoquinoline from isoquinoline, with a primary focus on indirect, regioselective methods. We will delve into the mechanistic underpinnings of the Sandmeyer reaction, a cornerstone of this synthetic pathway, and provide detailed, field-proven protocols. This document is intended for researchers, chemists, and professionals in drug development who require a deep, practical understanding of this specific synthesis.

Introduction: The Significance of the Isoquinoline Scaffold

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural alkaloids and synthetic compounds with significant biological activity.[1] Notable examples range from the poppy alkaloid papaverine to the complex anticancer agent ecteinascidin 743 (ET 743).[1] The introduction of a halogen, specifically a chlorine atom, at the C8 position of the isoquinoline ring creates a versatile synthetic handle. This modification allows for further functionalization through various cross-coupling reactions, enabling the construction of complex molecular architectures and the fine-tuning of a compound's pharmacological profile.

Direct electrophilic halogenation of the isoquinoline ring system is notoriously difficult to control. The electron-withdrawing nature of the imine nitrogen deactivates the heterocyclic ring, while the benzene ring is more susceptible to attack. Even within the benzene portion, electrophilic substitution tends to favor the C5 and C7 positions, making the isolation of the C8 isomer a significant challenge. Therefore, more strategic, multi-step approaches are required to achieve the desired regioselectivity for 8-chloroisoquinoline.

Strategic Overview of Synthesis

The most reliable and widely adopted strategy for synthesizing 8-chloroisoquinoline does not begin with the direct chlorination of isoquinoline. Instead, it relies on the pre-installation of a functional group at the C8 position that can be readily converted to a chlorine atom. The most effective precursor for this transformation is 8-aminoisoquinoline. The synthesis can thus be logically divided into two primary stages:

-

Synthesis of the 8-Aminoisoquinoline Intermediate: This involves the nitration of isoquinoline followed by the reduction of the resulting 8-nitroisoquinoline.

-

Conversion of 8-Aminoisoquinoline to 8-Chloroisoquinoline: This is achieved via the Sandmeyer reaction, a robust and well-established method for converting aromatic amines into aryl halides.[2][3]

This two-stage approach circumvents the regioselectivity issues of direct chlorination and provides a clear, high-yielding pathway to the target molecule.

Sources

An In-depth Technical Guide to 8-Chloroisoquinoline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 8-chloroisoquinoline, a halogenated heterocyclic compound with significant potential in medicinal chemistry and organic synthesis. While specific experimental data for this particular isomer is not abundant in publicly available literature, this document synthesizes information from established chemical principles, data on related isoquinoline derivatives, and predictive models to offer a thorough understanding of its physicochemical properties, potential synthetic routes, and applications. This guide is designed to serve as a foundational resource for researchers interested in exploring the utility of 8-chloroisoquinoline in their work.

Molecular and Physicochemical Profile

8-Chloroisoquinoline is a derivative of isoquinoline, a bicyclic aromatic heterocycle where a benzene ring is fused to a pyridine ring. The presence of a chlorine atom at the 8-position significantly influences the molecule's electronic distribution, reactivity, and biological activity.

Key Identifiers and Molecular Properties

| Property | Value |

| CAS Number | 34784-07-1 |

| Molecular Formula | C₉H₆ClN |

| Molecular Weight | 163.61 g/mol |

| Appearance | White to light yellow crystalline powder |

| Canonical SMILES | C1=CC2=C(C=NC=C2)C(=C1)Cl |

| InChI | InChI=1S/C9H6ClN/c10-9-3-1-2-7-4-5-11-6-8(7)9/h1-6H |

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 8-chloroisoquinoline. It is crucial to note that these values are derived from computational models and should be confirmed by experimental analysis for any critical applications.

| Property | Predicted Value | Source |

| Melting Point | 55.5-56.5 °C | [1] |

| Boiling Point | 289.5 ± 13.0 °C | [1] |

| Density | 1.270 ± 0.06 g/cm³ | [1] |

| pKa (of the corresponding conjugate acid) | 4.63 ± 0.23 | [2] |

| Solubility | Sparingly soluble in water | [2] |

| LogP (XLogP3-AA) | 2.7 | [2] |

The predicted pKa suggests that 8-chloroisoquinoline is a weak base, a characteristic feature of nitrogen-containing aromatic heterocycles. Its limited solubility in water is expected for a molecule with a significant hydrophobic aromatic core. For practical applications, solubility in various organic solvents should be experimentally determined.

Synthesis of 8-Chloroisoquinoline

The synthesis of substituted isoquinolines can be achieved through several established named reactions. For 8-chloroisoquinoline, the Pomeranz-Fritsch and Pictet-Spengler reactions represent plausible synthetic strategies, starting from appropriately substituted precursors.

Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction involves the acid-catalyzed cyclization of a benzalaminoacetal. To synthesize 8-chloroisoquinoline via this method, the starting material would be 2-chlorobenzaldehyde.[2][3]

Hypothetical Experimental Protocol:

-

Formation of the Benzalaminoacetal (Schiff Base):

-

Dissolve 2-chlorobenzaldehyde (1 equivalent) and aminoacetaldehyde diethyl acetal (1.1 equivalents) in a suitable solvent such as toluene.

-

Add a catalytic amount of a dehydrating agent, like p-toluenesulfonic acid.

-

Reflux the mixture with a Dean-Stark apparatus to remove the water formed during the reaction.

-

Once the reaction is complete (monitored by TLC), remove the solvent under reduced pressure to obtain the crude benzalaminoacetal.

-

-

Acid-Catalyzed Cyclization:

-

Carefully add the crude benzalaminoacetal to a strong acid, such as concentrated sulfuric acid, at a low temperature (e.g., 0 °C).

-

Slowly warm the reaction mixture to room temperature and then heat to promote cyclization. The exact temperature and time will require optimization.

-

After the reaction is complete, carefully pour the mixture onto ice and neutralize with a base (e.g., concentrated sodium hydroxide solution) to a basic pH.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 8-chloroisoquinoline.

-

Caption: Pomeranz-Fritsch Synthesis Workflow for 8-Chloroisoquinoline.

Pictet-Spengler Reaction

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. To apply this to 8-chloroisoquinoline, a suitable β-(chlorophenyl)ethylamine would be required.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the pyridine ring (H-1 and H-3) are expected to be the most deshielded. The chlorine at the 8-position will influence the chemical shifts of the adjacent protons (H-7) on the benzene ring through inductive and anisotropic effects. Coupling constants (J-values) will be crucial for assigning the specific protons.

-

¹³C NMR: The carbon NMR spectrum will display nine distinct signals for the nine carbon atoms in the molecule. The carbon atom attached to the chlorine (C-8) will be significantly affected. The chemical shifts of the carbons in the pyridine ring will be influenced by the electronegativity of the nitrogen atom.

Infrared (IR) Spectroscopy

The IR spectrum of 8-chloroisoquinoline is expected to exhibit characteristic absorption bands for:

-

Aromatic C-H stretching: ~3000-3100 cm⁻¹

-

C=C and C=N stretching vibrations of the isoquinoline ring: ~1400-1600 cm⁻¹

-

C-Cl stretching: in the fingerprint region, typically below 800 cm⁻¹

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of 8-chloroisoquinoline (163.6 g/mol ). A characteristic isotopic peak (M+2) at approximately one-third the intensity of the M⁺ peak is expected due to the natural abundance of the ³⁷Cl isotope.[4] Fragmentation patterns would involve the loss of chlorine and cleavage of the heterocyclic ring.

Chemical Reactivity and Stability

The reactivity of 8-chloroisoquinoline is dictated by the isoquinoline ring system and the chloro substituent.

-

Basicity: The nitrogen atom in the isoquinoline ring possesses a lone pair of electrons, making the molecule basic and capable of forming salts with acids.

-

Electrophilic Aromatic Substitution: The isoquinoline ring is generally less reactive towards electrophilic substitution than benzene due to the electron-withdrawing effect of the nitrogen atom. Substitution is expected to occur on the benzene ring, with the position directed by the existing chloro substituent.

-

Nucleophilic Aromatic Substitution: The chlorine atom at the 8-position may be susceptible to nucleophilic substitution, although this is generally less facile than for chloro-substituted pyridines.

Stability: 8-Chloroisoquinoline is expected to be a stable crystalline solid under standard laboratory conditions. It should be stored in a cool, dry place, away from strong oxidizing agents.

Potential Applications in Drug Discovery

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities.[3] Halogenation, such as the introduction of a chlorine atom, is a common strategy to modulate the physicochemical and pharmacological properties of lead compounds.

8-Chloroisoquinoline can serve as a key building block for the synthesis of novel compounds with potential therapeutic applications, including:

-

Anticancer Agents: Many isoquinoline derivatives exhibit cytotoxic and antiproliferative activities against various cancer cell lines.[5]

-

Antimicrobial Agents: The isoquinoline nucleus is a core component of several antimicrobial compounds. The presence of the chlorine atom may enhance the antimicrobial potency.[5]

-

Kinase Inhibitors: The isoquinoline scaffold is found in several kinase inhibitors, and derivatives of 8-chloroisoquinoline could be explored for this purpose.

Safety and Handling

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side shields or goggles.

-

Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Laboratory coat.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dusts are generated, a particulate respirator may be necessary.

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

-

In case of skin contact: Wash off with soap and plenty of water.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth with water. Do not induce vomiting.

Always consult a comprehensive and compound-specific SDS before handling any chemical.

Conclusion

8-Chloroisoquinoline is a heterocyclic compound with significant potential as a building block in organic synthesis and medicinal chemistry. While a comprehensive set of experimentally verified data is not yet available in the public domain, this guide provides a solid foundation for researchers by summarizing its predicted physicochemical properties, outlining plausible synthetic strategies, and highlighting its potential applications. Further experimental investigation into the properties and reactivity of this compound is warranted to fully unlock its potential in the development of novel functional molecules and therapeutic agents.

References

[2] Guidechem. 8-Chloroisoquinoline 34784-07-1 wiki. [1] ChemicalBook. 8-Chloroisoquinoline CAS#: 34784-07-1. [3] Benchchem. An In-depth Technical Guide to 8-Chloroisoquinoline-1-carbonitrile. [6] Wikipedia. Pomeranz–Fritsch reaction. [5] Benchchem. 8-Chloroisoquinoline-1-carbonitrile: Exploring its Untapped Potential in Medicinal Chemistry. [7] MedchemExpress. Safety Data Sheet - 8-Chloroisoquinolin-3(2H)-one. [8] Thermo Fisher Scientific. SAFETY DATA SHEET - 1-CHLOROISOQUINOLINE. NIST. Quinoline, 8-chloro-. [9] ChemicalBook. 8-Chloroquinoline(611-33-6) 1H NMR spectrum. [10] PubMed. On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. [11] PubMed. Clinical pharmacokinetics and metabolism of chloroquine. Focus on recent advancements. [12] NIH. Metabolism and Interactions of Chloroquine and Hydroxychloroquine with Human Cytochrome P450 Enzymes and Drug Transporters. [13] Organic Reactions. The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. [14] Wikipedia. Pictet–Spengler reaction. [15] ResearchGate. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. [16] PubChemLite. 8-chloroisoquinoline (C9H6ClN). [17] Benchchem. Application Notes and Protocols for the Pomeranz-Fritsch Synthesis of Substituted Isoquinolines. [18] Organic Chemistry Portal. Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines. [19] ACS Publications. Biomimetic Phosphate-Catalyzed Pictet–Spengler Reaction for the Synthesis of 1,1′-Disubstituted and Spiro-Tetrahydroisoquinoline Alkaloids. [20] Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. [21] Science Alert. Isolation, Characterization and Pharmacological Evaluation of 8-chloro-3 (1-methyl-piperidene-4-yl) 5H-benzo[5][7] Cyclohepta [1, 2b] Pyridene-11(6H)-one from Loratadine. [4] Chemguide. mass spectra - the M+2 peak. Chemguide. mass spectra - the molecular ion (M+) peak. [22] YouTube. Mass Spectrometry - Understanding M+, M+1 and M+2 Peaks. [23] YouTube. Mass Spectrometry: Organic Analysis (Fragment Ion Peaks and M+1 peak). [24] Benchchem. Synthesis of 5-Chloroisoquinoline from 5-Aminoisoquinoline: Application Notes and Protocols. [25] Benchchem. An In-depth Technical Guide to the Synthesis of 6-Chloroisoquinoline-1-carbaldehyde. [26] Sigma-Aldrich. 8-Bromo-1-chloroisoquinoline. Benchchem. 1H NMR Characterization of 6-Chloroisoquinoline-1-carbaldehyde: A Comparative Guide. [27] PubMed. Evaluation of 8-Hydroxyquinoline Derivatives as Hits for Antifungal Drug Design. [28] MDPI. Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. [29] Benchchem. Synthesis routes of 5-Amino-1-chloroisoquinoline. [30] Save My Exams. The M+1 & M+2 Peaks | Cambridge (CIE) AS Chemistry Revision Notes 2023. [31] Wiley Online Library. Proton NMR chemical shifts and coupling constants for brain metabolites. [32] MDPI. Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. [33] Sigma-Aldrich. 1-Chloroisoquinoline.

Sources

- 1. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. Isoquinoline synthesis [quimicaorganica.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Tetrahydroisoquinoline synthesis [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. Pomeranz-Fritsch Isoquinoline Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 13. benchchem.com [benchchem.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. assets.thermofisher.cn [assets.thermofisher.cn]

- 17. PubChemLite - 8-chloroisoquinoline (C9H6ClN) [pubchemlite.lcsb.uni.lu]

- 18. 1-Chloroisoquinolin-8-ol (1374651-67-8) for sale [vulcanchem.com]

- 19. scialert.net [scialert.net]

- 20. fishersci.com [fishersci.com]

- 21. fishersci.com [fishersci.com]

- 22. youtube.com [youtube.com]

- 23. benchchem.com [benchchem.com]

- 24. benchchem.com [benchchem.com]

- 25. chemguide.co.uk [chemguide.co.uk]

- 26. benchchem.com [benchchem.com]

- 27. rubingroup.org [rubingroup.org]

- 28. benchchem.com [benchchem.com]

- 29. Evaluation of 8-Hydroxyquinoline Derivatives as Hits for Antifungal Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. mdpi.com [mdpi.com]

- 31. Synthesis routes of 5-Amino-1-chloroisoquinoline [benchchem.com]

- 32. savemyexams.com [savemyexams.com]

- 33. m.youtube.com [m.youtube.com]

8-Chloroisoquinoline CAS number and molecular weight

Abstract

This technical guide provides a comprehensive overview of 8-chloroisoquinoline, a halogenated heterocyclic compound pivotal to advancements in medicinal chemistry and materials science. We delve into its fundamental physicochemical properties, established synthetic methodologies, and critical applications, with a particular focus on its role as a versatile building block in drug discovery. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries, offering expert insights into the practical utility and theoretical underpinnings of this important scaffold. Detailed, field-tested protocols for synthetic transformations are provided to ensure reliable, reproducible outcomes in a laboratory setting.

Introduction

The isoquinoline scaffold is a privileged heterocyclic framework, forming the core of numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities.[1][2] Strategic modification of this core, particularly through halogenation, is a well-established method in medicinal chemistry to modulate a compound's physicochemical and pharmacological profile, including its potency, metabolic stability, and target selectivity.[2][3]

8-Chloroisoquinoline, a specific isomer within this class, has emerged as a compound of significant interest. Its unique electronic properties, conferred by the chlorine atom at the C8 position, make it a valuable precursor for creating complex molecular architectures. It serves as a key intermediate in the synthesis of compounds targeting a range of biological pathways, demonstrating its utility in developing novel therapeutic agents.[4] This guide will explore the essential technical details of 8-chloroisoquinoline, from its basic properties to its application in advanced synthetic protocols.

Physicochemical and Structural Properties

A precise understanding of a compound's physical and chemical properties is foundational to its successful application in research and development. 8-Chloroisoquinoline is typically a white to light yellow crystalline solid.[4] Key identifying and quantitative data are summarized below.

| Property | Value | Source(s) |

| CAS Number | 34784-07-1 | [4][5][6] |

| Molecular Formula | C₉H₆ClN | [4][5] |

| Molecular Weight | 163.61 g/mol | [4] |

| Appearance | White to light yellow crystalline powder | [4] |

| Canonical SMILES | C1=CC2=C(C=NC=C2)C(=C1)Cl | [4] |

| pKa (Predicted) | 4.63 ± 0.23 | [4] |

| Storage Conditions | Room Temperature, Sealed in Dry Conditions | [4][5] |

Synthesis and Mechanistic Considerations

The synthesis of substituted isoquinolines can be challenging, often requiring multi-step sequences to achieve the desired regioselectivity. While specific, detailed protocols for the direct synthesis of 8-chloroisoquinoline are not extensively detailed in readily available literature, plausible routes can be inferred from established isoquinoline synthetic methods like the Skraup or Friedländer syntheses, followed by a selective chlorination step.[7]

A common challenge is achieving selective chlorination at the 8-position.[8] One hypothetical approach involves the N-oxidation of isoquinoline, followed by a reaction with a chlorinating agent like phosphorus oxychloride (POCl₃). This process can yield a mixture of chlorinated isomers, necessitating careful purification by column chromatography to isolate the desired 8-chloro derivative.[8] The rationale behind N-oxidation is to alter the electron density of the isoquinoline ring system, thereby directing the electrophilic chlorination to specific positions.

Applications in Drug Discovery and Organic Synthesis

The true value of 8-chloroisoquinoline lies in its utility as a versatile chemical intermediate. The chlorine atom serves as a reactive handle for introducing further molecular complexity, primarily through palladium-catalyzed cross-coupling reactions.[9][10][11] These reactions are cornerstones of modern organic synthesis and have revolutionized pharmaceutical development.[10][12]

Key Applications:

-

Building Block for Pharmaceuticals: 8-Chloroisoquinoline is used to synthesize more complex molecules with potential biological activities, including antitumor and antimicrobial properties.[4]

-

Palladium-Catalyzed Cross-Coupling Reactions: It is an excellent substrate for reactions such as the Suzuki-Miyaura (coupling with boronic acids), Buchwald-Hartwig (amination), and Sonogashira (coupling with alkynes) reactions.[9][11] These methods allow for the precise formation of carbon-carbon and carbon-heteroatom bonds, which is critical for building libraries of diverse compounds in drug discovery campaigns.[12]

The workflow for such a synthetic modification is visualized below.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. usbio.net [usbio.net]

- 6. 8-Chloroisoquinoline CAS#: 34784-07-1 [amp.chemicalbook.com]

- 7. rroij.com [rroij.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. nobelprize.org [nobelprize.org]

- 11. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]

- 12. jocpr.com [jocpr.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Characteristics of 8-Chloroisoquinoline

Abstract

This technical guide offers a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 8-chloroisoquinoline. In the absence of readily available, empirically determined spectra for this specific compound, this document provides a robust, theoretically grounded prediction of its NMR characteristics. By leveraging established principles of NMR spectroscopy, analyzing substituent effects, and drawing comparisons with structurally related analogs such as 8-chloroquinoline, this guide serves as an essential resource for researchers, scientists, and drug development professionals. It details the methodologies for NMR data acquisition and provides a thorough interpretation of the anticipated chemical shifts and coupling constants, offering a valuable predictive tool for the structural elucidation of 8-chloroisoquinoline and its derivatives.

Introduction: The Structural Significance of 8-Chloroisoquinoline

Isoquinoline and its derivatives are a cornerstone of heterocyclic chemistry, forming the structural backbone of numerous natural products and synthetic pharmaceuticals.[1] The precise characterization of their molecular structure is paramount for understanding structure-activity relationships (SAR) and advancing drug discovery programs.[1] 8-Chloroisoquinoline, a halogenated derivative, presents a unique electronic and steric profile that is of significant interest in medicinal chemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of molecular structures.[1] This guide provides a detailed exploration of the expected ¹H and ¹³C NMR spectra of 8-chloroisoquinoline, offering a predictive framework to aid in its identification and characterization.

Experimental Methodology for NMR Data Acquisition

The quality and reliability of NMR data are fundamentally dependent on meticulous experimental protocol. The following section outlines the standard operating procedures for acquiring high-resolution ¹H and ¹³C NMR spectra for a compound such as 8-chloroisoquinoline.

Sample Preparation

A well-prepared sample is critical for obtaining high-quality NMR spectra.[2]

Protocol:

-

Sample Weighing: Accurately weigh 5-10 mg of the solid 8-chloroisoquinoline sample for ¹H NMR, and 20-50 mg for ¹³C NMR.[3][4]

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[4] The choice of solvent is crucial as chemical shifts are solvent-dependent.[2]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.[5]

-

Dissolution and Transfer: Ensure the sample is completely dissolved. If necessary, gently warm or vortex the vial.[3] Filter the solution through a pipette plugged with glass wool to remove any particulate matter directly into a high-quality 5 mm NMR tube.[4][6]

-

Sample Volume: The height of the solution in the NMR tube should be between 40-50 mm (approximately 0.6-0.7 mL) to ensure it spans the active region of the NMR coil.[2][7]

NMR Spectrometer Setup and Data Acquisition

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.[5]

¹H NMR Acquisition Parameters:

-

Experiment: A standard single-pulse experiment is typically sufficient.[4]

-

Locking and Shimming: Lock the spectrometer's magnetic field onto the deuterium signal of the solvent and optimize the magnetic field homogeneity (shimming) to achieve sharp, symmetrical peaks.[4][8]

-

Spectral Width: Set the spectral width to encompass all expected proton signals, typically from 0 to 12 ppm.[4]

-

Number of Scans: Acquire 8-16 scans for samples with adequate concentration to achieve a good signal-to-noise ratio.[1]

-

Relaxation Delay: A relaxation delay of 1-5 seconds between scans should be used to allow for full proton relaxation.[4]

¹³C NMR Acquisition Parameters:

-

Experiment: A standard proton-decoupled single-pulse experiment is used.[1]

-

Spectral Width: Set the spectral width to approximately 0-200 ppm.[1]

-

Number of Scans: A higher number of scans (128 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[1]

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.[1]

Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum.[4]

-

Phasing and Baseline Correction: The spectrum must be phased to ensure all peaks are in the absorptive mode, and the baseline should be corrected to be flat.[4]

-

Referencing: The spectrum is referenced by setting the TMS signal to 0 ppm.[4]

-

Integration and Analysis: For ¹H NMR, the signals are integrated to determine the relative number of protons. The chemical shifts, multiplicities, and coupling constants are then determined.[4]

Predicted ¹H and ¹³C NMR Spectral Data of 8-Chloroisoquinoline

The following tables summarize the predicted ¹H and ¹³C NMR data for 8-chloroisoquinoline. These predictions are based on the known effects of substituents on the isoquinoline ring system and are compared with the experimental data for the structural isomer, 8-chloroquinoline, to provide a contextual reference.[4][9] The numbering scheme for the isoquinoline ring is presented in the diagram below.

Caption: Structure and numbering of 8-chloroisoquinoline.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~9.2 - 9.4 | s | - |

| H-3 | ~8.4 - 8.6 | d | ~5.5 - 6.5 |

| H-4 | ~7.6 - 7.8 | d | ~5.5 - 6.5 |

| H-5 | ~7.8 - 8.0 | d | ~7.5 - 8.5 |

| H-6 | ~7.4 - 7.6 | t | ~7.5 - 8.5 |

| H-7 | ~7.6 - 7.8 | d | ~7.5 - 8.5 |

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~152 - 154 |

| C-3 | ~143 - 145 |

| C-4 | ~120 - 122 |

| C-4a | ~135 - 137 |

| C-5 | ~128 - 130 |

| C-6 | ~127 - 129 |

| C-7 | ~129 - 131 |

| C-8 | ~133 - 135 |

| C-8a | ~128 - 130 |

Interpretation and Scientific Rationale

The predicted NMR data for 8-chloroisoquinoline is derived from a systematic analysis of electronic and anisotropic effects within the molecule.

Analysis of the ¹H NMR Spectrum

-

H-1: The proton at the C-1 position is expected to be the most deshielded proton in the spectrum. Its proximity to the electronegative nitrogen atom results in a significant downfield shift.[1] This is a characteristic feature of the isoquinoline ring system.

-

H-3 and H-4: These protons form an AX spin system and are expected to appear as doublets with a coupling constant typical for ortho-coupling in a pyridine-like ring. H-3 is deshielded by the adjacent nitrogen atom.

-

H-5, H-6, and H-7: These protons on the carbocyclic ring will exhibit chemical shifts influenced by the electron-withdrawing chloro substituent at the C-8 position. The chlorine atom will have the most significant deshielding effect on the ortho proton (H-7) and a lesser effect on the meta (H-6) and para (H-5) protons.

-

Influence of the Chlorine Substituent: The electron-withdrawing nature of the chlorine atom at C-8 will cause a general downfield shift for the protons on the benzene ring compared to unsubstituted isoquinoline.[8]

Analysis of the ¹³C NMR Spectrum

-

Quaternary Carbons (C-4a, C-8, C-8a): These carbons will typically show weaker signals in a proton-decoupled ¹³C NMR spectrum. The carbon directly attached to the chlorine atom (C-8) is expected to be significantly deshielded due to the electronegativity of the halogen.[10][11]

-

Carbons of the Pyridine Ring (C-1, C-3, C-4): C-1 and C-3 are adjacent to the nitrogen atom and will therefore be deshielded, appearing at a lower field.[12][13]

-

Carbons of the Benzene Ring (C-5, C-6, C-7): The chemical shifts of these carbons are influenced by the chlorine substituent at C-8. The ipso-carbon (C-8) will be the most affected, followed by the ortho (C-7 and C-8a) and para (C-6) positions.

Advanced NMR Techniques for Structural Confirmation

For an unambiguous assignment of all proton and carbon signals, a suite of two-dimensional (2D) NMR experiments would be invaluable.

Caption: Workflow for NMR-based structural elucidation.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, allowing for the tracing of proton connectivity within the same spin system.[8] This would be crucial for assigning the H-5, H-6, and H-7 protons.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals directly to the carbon atoms to which they are attached, providing a direct link between the ¹H and ¹³C spectra.[8]

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds. It is essential for piecing together different fragments of the molecule and for assigning quaternary carbons.[8]

Conclusion

This technical guide provides a detailed, theoretically grounded prediction of the ¹H and ¹³C NMR spectral data for 8-chloroisoquinoline. While awaiting empirical verification, the data and interpretations presented herein offer a valuable resource for the scientific community. The outlined experimental protocols and the discussion of advanced 2D NMR techniques provide a clear roadmap for the definitive structural elucidation of this important heterocyclic compound. The predictive analysis serves as a crucial first step for researchers working on the synthesis, characterization, and application of 8-chloroisoquinoline and its derivatives.

References

-

MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

-

Chemical Instrumentation Facility, Iowa State University. (2013). NMR Sample Preparation. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

ChemConnections. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]

- 3. cif.iastate.edu [cif.iastate.edu]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. ocw.mit.edu [ocw.mit.edu]

- 7. organomation.com [organomation.com]

- 8. benchchem.com [benchchem.com]

- 9. 8-Chloroquinoline(611-33-6) 1H NMR spectrum [chemicalbook.com]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. chemconnections.org [chemconnections.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. compoundchem.com [compoundchem.com]

An In-depth Technical Guide to the Infrared Spectroscopy of 8-Chloroisoquinoline

Abstract

This technical guide provides a comprehensive examination of the principles and practices involved in the infrared (IR) spectroscopic analysis of 8-Chloroisoquinoline. Designed for researchers, scientists, and professionals in drug development, this document details the theoretical underpinnings of its vibrational spectroscopy, offers step-by-step experimental protocols for sample analysis via Fourier-Transform Infrared (FTIR) spectroscopy, and presents a thorough guide to spectral interpretation. By synthesizing data from analogous compounds and foundational spectroscopic principles, this guide serves as an essential resource for characterizing this pharmaceutically relevant heterocyclic compound.

Introduction: The Significance of 8-Chloroisoquinoline

8-Chloroisoquinoline is a halogenated heterocyclic aromatic compound with the chemical formula C₉H₆ClN.[1] As a derivative of isoquinoline, it belongs to a class of scaffolds that are prominent in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[2] The isoquinoline framework is a key pharmacophore, and halogenation is a widely used strategy to modulate the physicochemical and pharmacological properties of such compounds, influencing their potency, metabolic stability, and binding interactions with biological targets.[2] 8-Chloroisoquinoline serves as a versatile building block in the synthesis of novel therapeutic agents, with potential applications in anticancer and antimicrobial drug discovery.[3]

Given its importance, the precise structural elucidation and quality control of 8-Chloroisoquinoline are paramount. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly specific method for its identification and characterization. Each covalent bond within the molecule vibrates at a characteristic frequency, and when exposed to infrared radiation, the molecule absorbs energy at these specific frequencies.[4] The resulting IR spectrum is a unique molecular "fingerprint," offering invaluable information about the compound's functional groups and overall structure.[4] This guide provides the foundational knowledge and practical protocols necessary to leverage FTIR spectroscopy for the robust analysis of 8-Chloroisoquinoline.

Theoretical Background: Vibrational Modes of 8-Chloroisoquinoline

The infrared spectrum of 8-Chloroisoquinoline is governed by the vibrational motions of its constituent atoms. The molecule, which belongs to the Cₛ point group symmetry, has 45 theoretical normal modes of vibration.[2] These vibrations can be broadly categorized into stretching (changes in bond length) and bending (changes in bond angle) motions. The specific frequencies of these vibrations are determined by the masses of the atoms and the strength of the bonds connecting them.

The key vibrational regions for 8-Chloroisoquinoline can be divided as follows:

-

C-H Vibrations: The aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region.[2][5] The C-H in-plane and out-of-plane bending vibrations provide structural information in the "fingerprint region" (below 1500 cm⁻¹).[2][5]

-

Ring Vibrations (C=C and C=N): The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the fused aromatic rings typically occur in the 1625-1430 cm⁻¹ range.[6] These bands are characteristic of the isoquinoline core structure.

-

C-Cl Vibration: The carbon-chlorine bond introduces a key vibrational mode. The C-Cl stretching vibration for chloroquinolines and related compounds is generally observed in the 760-505 cm⁻¹ region. This peak is a critical diagnostic marker for confirming the presence of the chlorine substituent.

Experimental Protocols: Acquiring the FTIR Spectrum

Accurate and reproducible FTIR spectra are contingent upon meticulous sample preparation and systematic data acquisition. Two primary methods are suitable for analyzing solid samples like 8-Chloroisoquinoline: the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).

Method 1: KBr Pellet Transmission Spectroscopy

This classic technique involves dispersing the sample within a solid matrix of IR-transparent potassium bromide (KBr).

Causality: The objective is to create a homogenous, thin, and transparent disc that allows the IR beam to pass through the sample with minimal scattering, ensuring that the resulting spectrum is based purely on molecular absorption. KBr is used because it is transparent to mid-infrared radiation and its plasticity allows it to form a clear pellet under pressure.[7][8]

Workflow Diagram: KBr Pellet Preparation

Caption: Workflow for preparing a KBr pellet for FTIR analysis.

Step-by-Step Protocol:

-

Material Preparation:

-

Dry spectroscopy-grade KBr powder in an oven at ~105°C for at least two hours to remove absorbed water, which has strong IR absorption bands (~3400 cm⁻¹ and ~1630 cm⁻¹).[7] Store the dried KBr in a desiccator.

-

Thoroughly clean an agate mortar and pestle, die set, and anvils with a suitable solvent (e.g., ethanol or acetone) and ensure they are completely dry.[3][8]

-

-

Sample Grinding & Mixing:

-

Place 1-2 mg of solid 8-Chloroisoquinoline into the agate mortar.[8] Grind the sample into a very fine powder to reduce light scattering.

-

Add approximately 100-200 mg of the dried KBr powder to the mortar.[8]

-

Gently but thoroughly mix the sample and KBr with the pestle until a homogenous mixture is obtained.[7] The final concentration of the sample in KBr should be between 0.2% and 1%.[9]

-

-

Pellet Formation:

-

Carefully transfer a small amount of the mixture into the pellet die body, ensuring an even layer.

-

Assemble the die set and place it into a hydraulic press.

-

Gradually apply pressure up to 8-10 metric tons.[7] Hold the pressure for 1-2 minutes to allow the KBr to fuse into a transparent disc.[7]

-

Carefully release the pressure and extract the die. Disassemble the die to retrieve the transparent or semi-transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Method 2: Attenuated Total Reflectance (ATR) Spectroscopy

ATR is a modern sampling technique that allows for the direct analysis of solid samples with minimal preparation.

Causality: The technique relies on the phenomenon of total internal reflection.[10] An IR beam is directed into a crystal of high refractive index (e.g., diamond). The beam reflects internally, creating an evanescent wave that penetrates a short distance (~0.5-2 µm) into the sample placed in direct contact with the crystal surface.[11] Where the sample absorbs energy, the evanescent wave is attenuated, and the reflected beam carries the absorption information to the detector.

Workflow Diagram: ATR-FTIR Analysis

Caption: Standard operating procedure for ATR-FTIR analysis.

Step-by-Step Protocol:

-

Preparation:

-

Ensure the ATR crystal surface is impeccably clean. Wipe the crystal with a soft, lint-free cloth (e.g., Kimwipes) moistened with a volatile solvent like isopropanol or ethanol.[12]

-

-

Background Acquisition:

-

With the clean, empty ATR accessory in place, acquire a background spectrum. This is crucial to ratio out absorptions from the atmosphere (CO₂, H₂O) and the ATR crystal itself.

-

-

Sample Application:

-

Place a small amount of the 8-Chloroisoquinoline powder directly onto the center of the ATR crystal.

-

Lower the press anvil and apply firm, consistent pressure to ensure intimate contact between the sample and the crystal surface. Good contact is essential for a high-quality spectrum.[12]

-

-

Data Acquisition:

-

Acquire the sample spectrum over the mid-infrared range (4000-400 cm⁻¹).

-

-

Cleaning:

-

Retract the anvil, remove the sample powder, and thoroughly clean the crystal surface and anvil tip as described in the preparation step.[12]

-

Data Analysis and Spectral Interpretation

The interpretation of the 8-Chloroisoquinoline IR spectrum involves assigning the observed absorption bands to specific molecular vibrations. This process is guided by established correlation tables and data from structurally similar molecules like isoquinoline and other chloro-substituted aromatics.

Logical Flow of Spectral Interpretation

Caption: Logical workflow for interpreting the FTIR spectrum of 8-Chloroisoquinoline.

Table 1: Predicted Characteristic IR Absorption Bands for 8-Chloroisoquinoline

| Wavenumber Range (cm⁻¹) | Vibration Type | Bond(s) Involved | Expected Intensity | Notes |

| 3100 - 3000 | Stretching | Aromatic C-H | Medium to Weak | Confirms the presence of the aromatic system. Multiple weak bands are possible.[2][5] |

| 1620 - 1570 | Ring Stretching | Aromatic C=C | Medium to Strong | Characteristic of the isoquinoline ring system. Often appears as a pair of bands.[13] |

| 1510 - 1450 | Ring Stretching | Aromatic C=C / C=N | Medium to Strong | Further confirmation of the heterocyclic aromatic core. |

| 1315 - 1300 | Ring Stretching | C-N | Medium | Associated with the nitrogen atom within the pyridine portion of the ring system.[13] |

| 1250 - 1000 | In-plane Bending | Aromatic C-H | Medium to Weak | Part of the complex fingerprint region, useful for confirmatory identification.[5] |

| 900 - 700 | Out-of-plane Bending | Aromatic C-H | Strong | The pattern of these bands can sometimes give clues about the substitution pattern on the rings. |

| 760 - 650 | Stretching | C-Cl | Medium to Strong | A key diagnostic band. Its presence is strong evidence for the chloro-substituent.[8] |

Detailed Interpretation:

-

Aromatic C-H Stretching Region (3100-3000 cm⁻¹): The presence of absorption bands just above 3000 cm⁻¹ is a clear indicator of C-H bonds attached to an aromatic or vinylic system. For 8-Chloroisoquinoline, one would expect to see one or more weak to medium intensity bands in this region.[5]

-

Ring Stretching Region (1620-1450 cm⁻¹): The isoquinoline core will give rise to several strong bands in this region due to the stretching of C=C and C=N bonds. These are analogous to the skeletal vibrations of benzene and pyridine.[2] Typically, a pair of bands around 1600 cm⁻¹ and another set of bands between 1510-1450 cm⁻¹ are observed and are highly characteristic of the fused ring system.[14]

-

Fingerprint Region (<1500 cm⁻¹): This region contains a wealth of structural information, though the bands can be complex and overlapping.

-

C-H Bending: In-plane and out-of-plane C-H bending vibrations occur here. Strong absorptions between 900 cm⁻¹ and 700 cm⁻¹ are typical for out-of-plane bends and are highly diagnostic of the substitution pattern.

-

C-Cl Stretching: The most critical band for confirming the identity of 8-Chloroisoquinoline is the C-Cl stretch. For related compounds like 1-chloroisoquinoline, this mode has been identified around 675 cm⁻¹.[8] A medium to strong absorption band in the 760-650 cm⁻¹ range should be present and is a key piece of evidence for the structure.

-

Conclusion

Infrared spectroscopy is an indispensable tool for the structural verification and quality assessment of 8-Chloroisoquinoline. By understanding the theoretical basis of its molecular vibrations and employing standardized experimental protocols such as the KBr pellet or ATR methods, researchers can obtain high-quality, reproducible spectra. The interpretation of these spectra, focusing on key regions corresponding to aromatic C-H, C=C/C=N ring, and C-Cl vibrations, allows for unambiguous confirmation of the compound's identity. This guide provides the necessary framework for scientists and drug development professionals to confidently apply FTIR spectroscopy in their research and development workflows, ensuring the integrity of this vital pharmaceutical building block.

References

-

What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. (n.d.). Kintek Press. Retrieved December 30, 2025, from [Link]

-

Bruker Alpha-P ATR FTIR Standard Operating Procedure (Diamond-ATR). (2020). University of Toronto Scarborough. Retrieved December 30, 2025, from [Link]

-

Table 2 -Vibrational assignments of Fundamental Frequencies (in cm−1 )... (n.d.). ResearchGate. Retrieved December 30, 2025, from [Link]

-

Sample preparation for FT-IR. (n.d.). University of the West Indies. Retrieved December 30, 2025, from [Link]

-

KBr Pellet Method. (n.d.). Shimadzu. Retrieved December 30, 2025, from [Link]

-

Celin Hemalatha, F., et al. (n.d.). FT-Raman, FTIR Spectra and Normal Co-Ordinate Analysis of Isoquinoline. International Research Publication House. Retrieved December 30, 2025, from [Link]

-

Krishnakumar, V., & Ramasamy, R. (2005). DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(4), 673-83. Retrieved December 30, 2025, from [Link]

-

Ammini Amma, R., Thakur, S. N., & Nair, K. P. R. (1970). Infrared and Electronic Absorption Spectra of Isoquinoline. Journal of the Optical Society of America, 60(5), 635. Retrieved December 30, 2025, from [Link]

-

Making KBr Pellets for FTIR: Step by Step Guide. (n.d.). Pellet Press Die Sets. Retrieved December 30, 2025, from [Link]

-

ATR-FTIR Spectroscopy Basics. (n.d.). Mettler Toledo. Retrieved December 30, 2025, from [Link]

-

Krishnakumar, V., & Ramasamy, R. (2005). DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(4), 673-83. Retrieved December 30, 2025, from [Link]

-

Everything You Need to Know About ATR-FTIR Spectroscopy. (n.d.). Specac. Retrieved December 30, 2025, from [Link]

-

Shimadzu FTIR Standard Operating Procedure. (n.d.). University of Illinois. Retrieved December 30, 2025, from [Link]

-

Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes. (2008). ResearchGate. Retrieved December 30, 2025, from [Link]

-

Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved December 30, 2025, from [Link]

-

FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. (2018). Oriental Journal of Chemistry. Retrieved December 30, 2025, from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Retrieved December 30, 2025, from [Link]

Sources

- 1. usbio.net [usbio.net]

- 2. irphouse.com [irphouse.com]

- 3. pelletpressdiesets.com [pelletpressdiesets.com]

- 4. mdpi.com [mdpi.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. scialert.net [scialert.net]

- 7. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 8. shimadzu.com [shimadzu.com]

- 9. eng.uc.edu [eng.uc.edu]

- 10. mt.com [mt.com]

- 11. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 12. utsc.utoronto.ca [utsc.utoronto.ca]

- 13. OPG [opg.optica.org]

- 14. researchgate.net [researchgate.net]

The Solubility Profile of 8-Chloroisoquinoline: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the solubility of 8-chloroisoquinoline, a key building block in pharmaceutical and agrochemical synthesis.[1] While specific quantitative solubility data for 8-chloroisoquinoline in a wide range of organic solvents is not extensively documented in publicly available literature, this guide synthesizes foundational chemical principles, data from structurally analogous compounds, and established experimental methodologies to offer researchers a robust framework for understanding and determining its solubility. This document is intended for scientists and professionals in drug development and chemical research, providing both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of Solubility in a Development Context

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical property that dictates its behavior in both chemical reactions and biological systems.[2] For a compound like 8-chloroisoquinoline, which serves as a versatile precursor in the synthesis of potentially bioactive molecules, understanding its solubility is paramount for several reasons:

-

Reaction Kinetics and Purity: In synthetic chemistry, the solubility of reactants in a given solvent system governs the reaction rate, efficiency, and the purity of the resulting product.

-

Formulation Development: For pharmaceutical applications, the solubility of a compound directly influences its bioavailability, affecting how it can be formulated into a dosage form that delivers a therapeutic effect.[2]

-

Analytical Method Development: Accurate solubility data is essential for developing reliable analytical methods, such as High-Performance Liquid Chromatography (HPLC), for quantification and purity assessment.

8-Chloroisoquinoline (C₉H₆ClN, CAS: 34784-07-1) is a yellow crystalline solid.[1] Its structure, featuring a bicyclic aromatic isoquinoline core with a chlorine substituent, suggests a predominantly hydrophobic nature, leading to sparse solubility in aqueous solutions.[1][3] This guide will delve into its expected solubility in common organic solvents based on chemical principles and provide actionable protocols for its empirical determination.

Theoretical Framework: Predicting the Solubility of 8-Chloroisoquinoline

The principle of "like dissolves like" is the cornerstone of solubility prediction.[4] The solubility of 8-chloroisoquinoline will be dictated by the interplay of its molecular structure with the properties of the solvent.

Molecular Structure and Physicochemical Properties

The key structural features of 8-chloroisoquinoline influencing its solubility are:

-

Isoquinoline Core: A bicyclic aromatic system that is largely nonpolar and hydrophobic.[3]

-

Nitrogen Atom: The nitrogen in the isoquinoline ring can act as a hydrogen bond acceptor, allowing for some interaction with protic solvents.

-

Chlorine Atom: The electronegative chlorine atom introduces a polar C-Cl bond, but its overall effect on molecular polarity is modest. It primarily adds to the molecular weight and hydrophobicity.

Based on these features, 8-chloroisoquinoline is classified as a weakly basic, hydrophobic compound.

Solvent Properties and Expected Solubility Trends

The solubility of 8-chloroisoquinoline in various organic solvents can be predicted based on solvent polarity and the potential for intermolecular interactions:

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are expected to be effective at dissolving 8-chloroisoquinoline. Their polarity can interact with the polar aspects of the molecule, and they can effectively solvate the aromatic system. Dimethyl sulfoxide (DMSO) is often used in initial solubility screening for drug discovery due to its high dissolving power for a wide range of compounds.[5]

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Alcohols can act as both hydrogen bond donors and acceptors. While the nitrogen in 8-chloroisoquinoline can accept a hydrogen bond, the overall molecule lacks strong hydrogen-bonding capabilities. Therefore, solubility is expected to be moderate.

-

Nonpolar Solvents (e.g., Toluene, Hexane): The nonpolar aromatic core of 8-chloroisoquinoline suggests some solubility in aromatic solvents like toluene due to π-π stacking interactions. However, solubility in aliphatic nonpolar solvents like hexane is likely to be low.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are effective at dissolving a wide range of organic compounds and are expected to be good solvents for 8-chloroisoquinoline due to favorable dipole-dipole interactions.

Quantitative Solubility Data for Analogous Compounds

While specific data for 8-chloroisoquinoline is scarce, examining the solubility of structurally similar quinoline derivatives can provide valuable insights. Generally, quinoline derivatives exhibit good solubility in various organic solvents due to their aromatic and heterocyclic nature.[6]

| Compound | Solvent | Temperature (°C) | Solubility |

| 4-Chloro-7-(trifluoromethyl)quinoline | Chloroform | Not Specified | 25 mg/mL |

| 4,7-Dichloroquinoline | Chloroform | Not Specified | 50 mg/mL |

| 4,7-Dichloroquinoline | Ethanol | 26.65 | 0.0113 (mole fraction) |

| 4,7-Dichloroquinoline | Ethanol | 30.05 | 0.0145 (mole fraction) |

| 4,7-Dichloroquinoline | Ethanol | 34.95 | 0.0224 (mole fraction) |

| 4,7-Dichloroquinoline | Ethanol | 40.15 | 0.0364 (mole fraction) |

| 4,7-Dichloroquinoline | Ethanol | 44.95 | 0.0564 (mole fraction) |

| 4,7-Dichloroquinoline | Ethanol | 50.05 | 0.0886 (mole fraction) |

| 4,7-Dichloroquinoline | Ethanol | 55.15 | 0.1353 (mole fraction) |

| 4,7-Dichloroquinoline | Ethanol | 60.25 | 0.2083 (mole fraction) |

Data for analogous compounds sourced from BenchChem's "An In-depth Technical Guide to the Solubility of Substituted Quinolines in Organic Solvents".[6]

This data illustrates that chlorinated quinoline derivatives can have significant solubility in solvents like chloroform and that solubility in ethanol increases with temperature, a common trend for the dissolution of solids in liquids.[7][8]

Experimental Determination of Solubility: A Step-by-Step Protocol

The most reliable way to determine the solubility of 8-chloroisoquinoline is through experimental measurement. The shake-flask method followed by a suitable analytical technique like HPLC is the gold standard for determining equilibrium solubility.[9]

The Shake-Flask Method for Equilibrium Solubility

This method measures the thermodynamic equilibrium solubility of a compound in a given solvent.

Workflow for Shake-Flask Solubility Determination

Caption: A simplified workflow for determining kinetic solubility.

Factors Influencing the Solubility of 8-Chloroisoquinoline

Several factors can influence the measured solubility of 8-chloroisoquinoline:

-

Temperature: The solubility of solids in liquids generally increases with temperature. [7][8]Therefore, solubility measurements must be performed at a controlled and specified temperature.

-

pH (in aqueous or mixed aqueous/organic systems): As a weak base, the solubility of 8-chloroisoquinoline in any system containing water will be pH-dependent. At a pH below its pKa, the nitrogen atom will be protonated, forming a more soluble salt. [3][10]* Purity of the Compound: Impurities can affect the measured solubility. It is crucial to use a well-characterized, pure sample of 8-chloroisoquinoline.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. The most stable polymorph will have the lowest solubility.

Conclusion and Future Directions

While a comprehensive, publicly available dataset on the solubility of 8-chloroisoquinoline in common organic solvents is currently lacking, this guide provides a robust framework for researchers to understand, predict, and experimentally determine this critical parameter. Based on its chemical structure and data from analogous compounds, 8-chloroisoquinoline is expected to exhibit good solubility in polar aprotic and chlorinated organic solvents, with moderate solubility in polar protic solvents and lower solubility in nonpolar aliphatic solvents.

For definitive data, the standardized shake-flask method coupled with HPLC analysis is the recommended approach. The protocols and principles outlined herein provide the necessary tools for any research, development, or quality control laboratory to generate reliable and reproducible solubility data for 8-chloroisoquinoline, thereby facilitating its effective use in synthesis and formulation.

References

-

Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, July 7). 13.3: Factors Affecting Solubility. Retrieved from [Link]

-

Dipòsit Digital de la Universitat de Barcelona. (n.d.). Solubility determination of compounds of pharmaceutical interest. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility. In StatPearls. Retrieved from [Link]

-

Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. rheolution.com [rheolution.com]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Solubility determination of compounds of pharmaceutical interest [diposit.ub.edu]

- 10. pharmatutor.org [pharmatutor.org]

An In-depth Technical Guide to the Safe Handling and Storage of 8-Chloroisoquinoline

Preamble: A Note on Synthesized Safety Protocols

Compound Profile and Assumed Hazard Identification

8-Chloroisoquinoline is a yellow crystalline solid with the chemical formula C₉H₆ClN.[2] It serves as a building block in the synthesis of pharmaceuticals and agrochemicals.[2] While specific toxicity data for 8-Chloroisoquinoline is limited, related chlorinated isoquinoline compounds are known to cause skin irritation, serious eye irritation, and respiratory tract irritation.[3][4][5] Some analogues are also classified as harmful if swallowed.[3][5] Therefore, it is prudent to handle 8-Chloroisoquinoline with the assumption that it possesses a similar hazard profile.

Table 1: Chemical and Physical Properties of 8-Chloroisoquinoline

| Property | Value | Source |

| CAS Number | 34784-07-1 | [2][6] |

| Molecular Formula | C₉H₆ClN | [2][6] |

| Molecular Weight | 163.61 g/mol | [2] |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | 55.5-56.5 °C | [7] |

| Boiling Point | 289.5±13.0 °C (Predicted) | [7] |

| Solubility | Sparingly soluble in water | [2] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [2][7] |

Engineering Controls: The First Line of Defense

The primary objective in handling 8-Chloroisoquinoline is to minimize exposure. This is most effectively achieved through robust engineering controls.

-

Chemical Fume Hood: All handling of 8-Chloroisoquinoline, especially of the solid powder, should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][8] The fume hood should have a minimum face velocity of 0.5 m/s.

-

Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[9]

-

Designated Work Area: Establish a designated area for handling 8-Chloroisoquinoline to prevent cross-contamination. This area should be clearly marked.

-

Emergency Equipment: An eyewash station and a safety shower must be readily accessible in the immediate vicinity of the handling area.[3][9][10]

Personal Protective Equipment (PPE): A Self-Validating System

The selection and use of appropriate PPE are critical for personal safety. The following PPE is mandatory when handling 8-Chloroisoquinoline.

Table 2: Recommended Personal Protective Equipment (PPE)

| PPE Category | Specification | Rationale |

| Hand Protection | Nitrile gloves | Provides resistance to a broad range of chemicals.[1] |

| Eye Protection | Safety glasses with side shields or splash goggles | Protects eyes from splashes of the chemical or solvents.[1][3] |

| Skin and Body Protection | Full-length laboratory coat | Prevents skin contact with the compound. Lab coats should be fully buttoned.[1][3] |

| Respiratory Protection | Use in a chemical fume hood. If a fume hood is not available or in case of a large spill, a NIOSH-approved respirator with appropriate cartridges should be used. | Avoids inhalation of any dust, vapors, or mists.[1][3] |

Detailed Handling and Storage Protocols

A systematic approach to handling and storage is essential to minimize risks.

Handling

-

Preparation: Before handling, read and understand this safety guide. Ensure all necessary PPE and spill cleanup materials are readily available.[1]

-

Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to contain any dust. Use a dedicated set of spatulas and weighing paper.

-

Solution Preparation: When dissolving 8-Chloroisoquinoline, add the solid to the solvent slowly to avoid splashing.

-

Personal Hygiene: Avoid contact with skin, eyes, and clothing.[11] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[4]

Storage

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[9][10] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[9]

-

Conditions: Store at room temperature, sealed in a dry environment.[2][7]

-

Incompatibilities: Store away from strong oxidizing agents.[5][11]

-

Labeling: Ensure all containers are clearly labeled with the full chemical name and any relevant hazard warnings.[12]

Emergency Procedures: A Proactive Approach

First Aid

In the event of exposure, immediate and appropriate first aid is critical.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][5]

-

Skin Contact: Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[3][5]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][8]

Spill Response

In the event of a spill, a calm and methodical response is necessary.

-

Evacuate: Evacuate all non-essential personnel from the immediate area.[13]

-

Ventilate: Ensure the area is well-ventilated.[13]

-

Personal Protection: Don appropriate PPE, including respiratory protection if necessary.[9]

-

Containment: For small spills, use an inert absorbent material such as vermiculite or sand to contain the substance.[8][14] Work from the outside of the spill inwards.[15]

-

Cleanup: Carefully sweep or scoop the absorbed material into a suitable, closed container for disposal.[9][16]

-

Decontamination: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.[13][17]

-

Large Spills: For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[8]

Waste Disposal

8-Chloroisoquinoline is a halogenated organic compound and must be disposed of as hazardous waste.

-

Segregation: Keep 8-Chloroisoquinoline waste separate from non-halogenated chemical waste.[12][16]

-

Container: Use a designated, properly labeled, and leak-proof container for "Halogenated Organic Waste."[12][16] The container must be kept closed except when adding waste.[16]

-

Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name, "Waste 8-Chloroisoquinoline."[12]

-

Disposal: Arrange for disposal through your institution's EHS department.[16] Complete all necessary hazardous waste manifests and documentation.[16] Do not discharge to sewer systems.[18]

References

-

Personal Protective Equipment | US EPA. (URL: [Link])

-

Personal Protective Equipment for Use in Handling Hazardous Drugs. (URL: [Link])

-

Spill Clean up Procedure - Safety & Risk Services. (URL: [Link])

-

CHEMICAL SPILL PROCEDURES. (URL: [Link])

-

Guide for Chemical Spill Response. (URL: [Link])

-

Chemical Spill Procedures - Step By Step Guide - Chem Klean. (URL: [Link])

-

Chemical Properties of Cloxyquin (CAS 130-16-5) - Cheméo. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. usbio.net [usbio.net]

- 7. 8-Chloroisoquinoline CAS#: 34784-07-1 [amp.chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. combi-blocks.com [combi-blocks.com]

- 10. fishersci.com [fishersci.com]

- 11. aksci.com [aksci.com]

- 12. benchchem.com [benchchem.com]

- 13. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 14. chemkleancorp.com [chemkleancorp.com]

- 15. acs.org [acs.org]

- 16. benchchem.com [benchchem.com]

- 17. lin-web.clarkson.edu [lin-web.clarkson.edu]

- 18. echemi.com [echemi.com]

An In-Depth Technical Guide to the Potential Biological Targets of 8-Chloroisoquinoline Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Abstract

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous natural and synthetic bioactive compounds. The strategic placement of substituents, such as a chlorine atom at the 8-position, can profoundly modulate a molecule's physicochemical properties and its interaction with biological targets. While direct research on 8-chloroisoquinoline derivatives is emerging, analysis of structurally related compounds provides a robust framework for predicting their therapeutic potential. This guide synthesizes current knowledge to explore the most probable biological targets of this chemical class. We will delve into the mechanistic rationale and validating experimental workflows for key target families, including protein kinases involved in oncogenic signaling, Poly (ADP-ribose) polymerase (PARP) critical to DNA repair, tubulin proteins essential for cell division, and bacterial topoisomerases. This document serves as a technical resource to guide hypothesis generation, experimental design, and the strategic development of novel 8-chloroisoquinoline-based therapeutics.

Introduction: The Strategic Value of the 8-Chloroisoquinoline Scaffold

The Isoquinoline Core: A Privileged Structure in Drug Discovery

The isoquinoline ring system, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry. Its rigid, planar structure provides a versatile template for interacting with the active sites of various enzymes and receptors. This scaffold is present in a wide array of pharmacologically active agents, demonstrating potent anticancer and antimicrobial properties.[1][2] The nitrogen atom acts as a hydrogen bond acceptor, while the aromatic system can engage in π-π stacking and hydrophobic interactions, making the isoquinoline core an ideal starting point for library development.

The Influence of the 8-Chloro Substituent

The introduction of a chlorine atom at the 8-position (C8) is a critical design element. Halogenation, particularly chlorination, impacts a molecule's properties in several key ways:

-

Lipophilicity: The chloro group increases the molecule's lipophilicity, which can enhance its ability to cross cellular membranes and reach intracellular targets.[3]

-

Metabolic Stability: The C-Cl bond is generally stable to metabolic degradation, potentially increasing the compound's biological half-life.[3]

-

Target Binding: A chlorine atom can act as a bioisostere for a methyl group and can form specific halogen bonds with protein residues (e.g., backbone carbonyls) in a binding pocket, thereby increasing affinity and selectivity.[3]

-

Electronic Effects: As an electron-withdrawing group, the chlorine atom modulates the electronic distribution of the entire ring system, which can fine-tune the reactivity and binding properties of other functional groups on the scaffold.[3]

These factors suggest that the 8-chloroisoquinoline scaffold is well-suited for developing potent and specific inhibitors for a range of biological targets.

Potential Oncological Targets

The anticancer potential of isoquinoline derivatives is widely reported, with proposed mechanisms often involving the inhibition of key enzymes that drive cancer cell proliferation and survival.[1]

Protein Kinases

Protein kinases are a major class of enzymes that regulate the majority of cellular pathways, and their aberrant activity is a hallmark of cancer.[4] The isoquinoline scaffold is a common feature in many kinase inhibitors, suggesting that 8-chloroisoquinoline derivatives are strong candidates for targeting this enzyme family.

2.1.1 Mechanistic Rationale Kinases transfer a phosphate group from ATP to substrate proteins, a fundamental "on/off" switch in signal transduction. In cancer, mutations or overexpression of kinases can lead to constitutively active signaling pathways that promote uncontrolled cell growth and survival.[4] Molecules based on chloroquinoline and related scaffolds have shown inhibitory activity against key oncogenic kinases like PI3K (Phosphoinositide 3-kinase) and CHK1 (Checkpoint Kinase 1).[5][6][7]

2.1.2 Illustrative Signaling Pathway: PI3K/AKT/mTOR The PI3K pathway is a central regulator of cell growth, metabolism, and survival that is frequently dysregulated in cancer. Inhibition of PI3K by a hypothetical 8-chloroisoquinoline derivative could block downstream signaling, leading to apoptosis and cell cycle arrest.

Caption: Inhibition of the PI3K signaling pathway by a hypothetical derivative.

2.1.3 Experimental Workflow: Validating Kinase Inhibition A multi-step process is required to identify and validate a compound as a kinase inhibitor. The workflow begins with high-throughput screening and progresses to detailed mechanistic studies in cellular and in vivo models.

Caption: The principle of synthetic lethality with PARP inhibitors.

2.2.4 Protocol: In Vitro PARP-1 Colorimetric Assay This protocol outlines a method for measuring PARP-1 activity based on the incorporation of biotinylated ADP-ribose onto histone proteins.

-

Principle: Activated PARP-1 uses NAD+ to form poly(ADP-ribose) chains on acceptor proteins (histones) coated on a plate. The incorporated biotinylated ADP-ribose is then detected with a streptavidin-HRP conjugate and a colorimetric substrate.

-

Materials: PARP-1 enzyme, activated DNA, 96-well plate pre-coated with histones, biotinylated NAD+, streptavidin-HRP, TMB substrate, stop solution (e.g., 1M H₂SO₄).

-

Procedure: